1-(4-Chlorophenyl)-2,3-difluorobenzene

Description

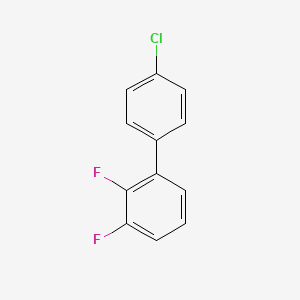

1-(4-Chlorophenyl)-2,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 4-chlorophenyl group at the 1-position.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGSSNMVRBECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,3-difluorobenzene typically involves the following steps:

Synthetic Routes: One common method involves the reaction of 4-chlorobenzene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms.

Reaction Conditions: The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and products. The reaction may also require the use of a base to neutralize any acidic by-products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,3-difluorobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions are common for this compound, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines. .

Scientific Research Applications

1-(4-Chlorophenyl)-2,3-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Halogen Effects : Bromine substitution (C3, C4) generally lowers IC₅₀ compared to chlorine (C2), likely due to increased lipophilicity and stronger electron-withdrawing effects .

- Substituent Bulk : Bulky groups (e.g., isopropyl in C4) enhance cytotoxicity by improving target binding or membrane permeability .

- Pharmacophore Requirement : The chalcone backbone (C1–C4) is essential for activity; its absence in this compound may limit direct anticancer utility unless functionalized further.

Electronic and Physicochemical Properties

- Solubility : Difluoro and chlorophenyl groups reduce polarity, likely making the compound less water-soluble than hydroxylated analogs (e.g., compound 16c in ).

Biological Activity

1-(4-Chlorophenyl)-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound can modulate enzyme activity by binding to active sites or influencing receptor functions through agonistic or antagonistic actions. This dual mechanism makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various fluorinated compounds, derivatives of this compound demonstrated enhanced inhibition against both gram-positive and gram-negative bacteria compared to non-fluorinated analogs. The following table summarizes the antimicrobial activity observed:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have evaluated its antiproliferative effects on various cancer cell lines. For instance:

- Breast Cancer Cells (MCF-7) : The compound exhibited an IC50 value of approximately 12 µM.

- Colon Cancer Cells (HCT116) : An IC50 value of around 10 µM was reported.

- Lung Cancer Cells (A549) : The compound demonstrated an IC50 value of about 14 µM.

These values indicate a moderate level of activity, suggesting that while it may not be as potent as some established chemotherapeutics, it could serve as a lead compound for further modification and optimization.

Study on Anticancer Activity

In a notable case study published in Journal of Pharmaceutical Sciences, researchers synthesized a series of fluorinated compounds including this compound and assessed their effects on A549 lung cancer cells. The study revealed that treatment with this compound led to increased apoptosis rates compared to controls. The mechanism involved the activation of caspase-3 and modulation of Bcl-2 family proteins, indicating that the compound induces cell death through mitochondrial pathways .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, with a particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for this compound to be developed into new antimicrobial agents .

Q & A

(Basic) What are the established synthetic routes for 1-(4-Chlorophenyl)-2,3-difluorobenzene, and what reaction conditions are critical for high yield?

The synthesis of halogenated aromatic compounds like this compound typically involves halogenation and cross-coupling reactions . For structurally similar compounds (e.g., sulfonyl or bromophenyl derivatives), key steps include:

- Halogenation : Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution, using reagents like Cl₂ (with FeCl₃ catalyst) or F₂ (under controlled conditions) .

- Suzuki-Miyaura Coupling : For attaching the chlorophenyl group to the difluorobenzene core, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly employed .

- Optimization : Reaction temperature (60–120°C), solvent choice (e.g., DMF or THF), and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields .

(Basic) How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of this compound?

¹⁹F and ¹H NMR are essential for structural elucidation:

- ¹H NMR : Identifies aromatic protons and their splitting patterns (e.g., para-substituted chlorophenyl protons as a singlet) .

- ¹⁹F NMR : Resolves fluorine environments; two distinct signals for 2- and 3-fluorine atoms.

- Purity : Integration ratios and absence of extraneous peaks confirm purity. For advanced validation, 2D NMR (COSY, HSQC) maps coupling between protons and adjacent substituents .

(Advanced) What strategies resolve contradictory data on halogen reactivity in this compound under different catalytic conditions?

Contradictions in halogen reactivity (e.g., C-Cl vs. C-F activation) can arise due to:

- Catalyst Selectivity : Pd vs. Ni catalysts exhibit differing preferences for C-Cl or C-F bonds. Systematic screening of catalysts (e.g., Pd(dba)₂ vs. Ni(COD)₂) clarifies dominant pathways .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict reactivity trends and explain experimental discrepancies .

- Isotopic Labeling : Using ¹⁸F or ³⁶Cl tracers tracks bond cleavage preferences in cross-coupling reactions .

(Advanced) How do chlorophenyl and difluorobenzene groups influence the compound’s potential as a ligand in medicinal chemistry?

- Halogen Bonding : The electron-withdrawing Cl and F substituents enhance halogen bonding with biomolecular targets (e.g., kinases), improving binding affinity .

- Lipophilicity : Chlorine increases logP, enhancing membrane permeability, while fluorine fine-tunes solubility via polar interactions .

- SAR Studies : Derivatives with modified halogen positions (e.g., 2-Cl vs. 4-Cl) are synthesized and tested against cancer cell lines to establish structure-activity relationships .

(Advanced) What computational methods predict the electronic effects of substituents on the aromatic rings?

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets analyze electron density distribution, revealing how Cl and F substituents alter ring electrophilicity .

- HOMO-LUMO Gaps : Predict regioselectivity in electrophilic attacks; lower gaps correlate with higher reactivity at specific positions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near Cl) for nucleophilic targeting .

(Basic) What analytical techniques characterize the thermal stability and decomposition pathways of this compound?

- TGA-DSC : Thermogravimetric analysis identifies decomposition onset temperatures (~200–300°C for similar halogenated aromatics) .

- GC-MS : Detects volatile degradation products (e.g., HF or HCl release) under controlled pyrolysis .

- FTIR : Monitors functional group stability (e.g., C-F/C-Cl stretches at 1100–1250 cm⁻¹) during thermal stress .

(Advanced) How can researchers design experiments to elucidate fluorine’s role in modulating biological interactions?

- Fluorine Scanning : Synthesize analogs with single F → H substitutions and compare binding affinities (e.g., SPR or ITC assays) .

- X-ray Crystallography : Resolve protein-ligand complexes to visualize F···H-N or F···π interactions .

- ¹⁹F NMR Titrations : Monitor chemical shift changes upon target protein addition to quantify binding .

(Advanced) What are best practices for optimizing regioselectivity in aromatic ring functionalization?

- Directed Ortho-Metallation : Use directing groups (e.g., sulfonyl) to steer electrophiles to specific positions .

- Microwave-Assisted Synthesis : Enhances regiocontrol by accelerating kinetic pathways (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH) to prioritize desired substitutions .

(Basic) What are key safety considerations when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts .

- Waste Disposal : Neutralize acidic degradation products (e.g., HF) with CaCO₃ before disposal .

(Advanced) How can kinetic studies clarify the compound’s behavior in cross-coupling reactions compared to similar halogenated aromatics?

- Rate Law Determination : Monitor reaction progress via GC-MS to establish rate dependence on catalyst/ligand concentration .

- Competition Experiments : React equimolar Cl- and F-substituted analogs with the same catalyst; quantify product ratios to assess bond activation preferences .

- Activation Energy Barriers : Use Arrhenius plots (ln(k) vs. 1/T) to compare activation energies for C-Cl vs. C-F cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.